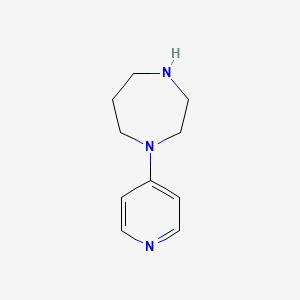

1-Piridin-4-il-1,4-diazepano

Descripción general

Descripción

1-Pyridin-4-yl-1,4-diazepane is a chemical compound with the molecular formula C10H15N3 . It is also known as a carboxamide derivative of diazepane.

Synthesis Analysis

The synthesis of 1-Pyridin-4-yl-1,4-diazepane involves various chemical reactions. For instance, a strongly basic 1-amidinopiperidine derivative was optimized to improve anti-thrombin activity and artificial membrane permeability . The optimization involved the basic P1 and the X-substituted phenyl P4 binding moieties .Molecular Structure Analysis

The molecular structure of 1-Pyridin-4-yl-1,4-diazepane consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 177.25 g/mol .Chemical Reactions Analysis

1-Pyridin-4-yl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of other chemical substances for various applications . It has also been associated with a wide range of biological activities .Physical And Chemical Properties Analysis

1-Pyridin-4-yl-1,4-diazepane has a molecular weight of 177.25 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has one rotatable bond .Aplicaciones Científicas De Investigación

1-Piridin-4-il-1,4-diazepano: Aplicaciones de Investigación Científica

- Este compuesto se utiliza en la síntesis de nuevas 3-(piridin-4-il)-1,2,4-triazinas y sus análogos, que tienen aplicaciones potenciales en varios campos, incluida la química medicinal .

- Los científicos utilizan este compuesto en la investigación en ciencias de la vida, particularmente en la síntesis de moléculas que se pueden utilizar para el desarrollo de fármacos .

Síntesis Química

Investigación en Ciencias de la Vida

Desarrollo de Fármacos

Mecanismo De Acción

1-Pyridin-4-yl-1,4-diazepane acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This allows it to act as a catalyst in a range of organic reactions, such as the condensation reaction described above.

Biochemical and Physiological Effects

1-Pyridin-4-yl-1,4-diazepane has not been found to have any significant biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic, and is not known to pose any health risks.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Pyridin-4-yl-1,4-diazepane has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a versatile reagent that can be used in a range of reactions. It is also relatively stable and can be stored for long periods of time. However, it is not a very strong Lewis acid, and it is not as effective as other reagents in some reactions.

Direcciones Futuras

1-Pyridin-4-yl-1,4-diazepane has potential for use in a range of applications. It could be used in the synthesis of more complex heterocyclic compounds, or as a catalyst in other organic reactions. It could also be used in the development of new drugs, as it is not toxic and has no known physiological effects. Additionally, it could be used in the development of new materials, such as polymers or nanomaterials, as it is a relatively stable compound.

Propiedades

IUPAC Name |

1-pyridin-4-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAOAQVMDURQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375190 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194853-82-2 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

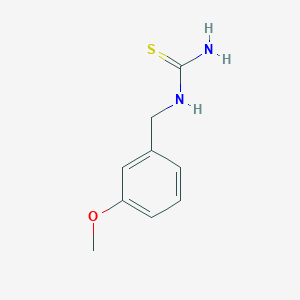

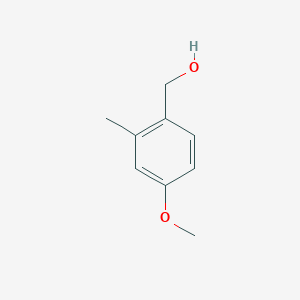

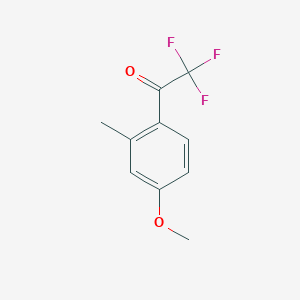

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)

![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)